

A Spectroscopic Showdown: 2-Propoxyethanol and Its Ether Alcohol Relatives

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Compound of Interest

Compound Name: 2-Propoxyethanol

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In the realm of scientific research and drug development, a thorough understanding of the chemical and physical properties of solvents is paramount. This guide provides a detailed spectroscopic comparison of **2-Propoxyethanol** with its closely related ether alcohols, 2-Ethoxyethanol and 2-Butoxyethanol. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we offer a comprehensive resource for researchers to distinguish and characterize these critical compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Propoxyethanol**, 2-Ethoxyethanol, and 2-Butoxyethanol, facilitating a clear and objective comparison of their structural features.

¹H NMR Spectral Data

Solvent: CDCl₃

Compound	Chemical Shift (δ) ppm	Multiplicity	Assignment
2-Propoxyethanol	3.72	t	-O-CH ₂ -CH ₂ -OH
3.54	t	-O-CH ₂ -CH ₂ -OH	
3.44	t	CH ₃ -CH ₂ -CH ₂ -O-	
1.62	sextet	CH ₃ -CH ₂ -CH ₂ -O-	
0.93	t	CH ₃ -CH ₂ -CH ₂ -O-	
2-Ethoxyethanol	3.72	t	-O-CH ₂ -CH ₂ -OH
3.55	t	-O-CH ₂ -CH ₂ -OH	
3.55	q	CH ₃ -CH ₂ -O-	
1.22	t	CH ₃ -CH ₂ -O-	
2-Butoxyethanol	~3.7	m	-O-CH ₂ -CH ₂ -OH
~3.5	m	-O-CH ₂ -CH ₂ -OH	
~3.5	t	CH ₃ -CH ₂ -CH ₂ -CH ₂ -O-	
~1.6	m	CH ₃ -CH ₂ -CH ₂ -CH ₂ -O-	
~1.4	m	CH ₃ -CH ₂ -CH ₂ -CH ₂ -O-	
~0.9	t	CH ₃ -CH ₂ -CH ₂ -CH ₂ -O-	

¹³C NMR Spectral Data

Solvent: CDCl₃

Compound	Chemical Shift (δ) ppm	Assignment
2-Propoxyethanol	72.8	-O-CH ₂ -CH ₂ -OH
70.8	-O-CH ₂ -CH ₂ -OH	
61.8	CH ₃ -CH ₂ -CH ₂ -O-	
22.8	CH ₃ -CH ₂ -CH ₂ -O-	
10.6	CH ₃ -CH ₂ -CH ₂ -O-	
2-Ethoxyethanol	72.0	-O-CH ₂ -CH ₂ -OH
67.0	-O-CH ₂ -CH ₂ -OH	
61.3	CH ₃ -CH ₂ -O-	
15.2	CH ₃ -CH ₂ -O-	
2-Butoxyethanol	72.5	-O-CH ₂ -CH ₂ -OH
70.0	-O-CH ₂ -CH ₂ -OH	
61.7	CH ₃ -CH ₂ -CH ₂ -CH ₂ -O-	
31.8	CH ₃ -CH ₂ -CH ₂ -CH ₂ -O-	
19.3	CH ₃ -CH ₂ -CH ₂ -CH ₂ -O-	
13.9	CH ₃ -CH ₂ -CH ₂ -CH ₂ -O-	

Infrared (IR) Spectral Data

Compound	Major Absorption Peaks (cm ⁻¹)	Functional Group Assignment
2-Propoxyethanol	~3400 (broad)	O-H stretch
	~2960, ~2870	
	~1120	
	~1060	
2-Ethoxyethanol	~3400 (broad)	O-H stretch
	~2970, ~2870	
	~1120	
	~1060	
2-Butoxyethanol	~3400 (broad)	O-H stretch[1]
	~2930, ~2870	
	~1120	
	~1060	

Mass Spectrometry (MS) Data

Compound	Method	Major Fragment Ions (m/z)
2-Propoxyethanol	Electron Ionization (EI)	104 (M+), 75, 73, 45, 43
2-Ethoxyethanol	Electron Ionization (EI)	90 (M+), 75, 59, 45, 31[2]
2-Butoxyethanol	Electron Ionization (EI)	118 (M+), 87, 73, 57, 45

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used to acquire the data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 10-20 mg of the liquid ether alcohol sample into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial.
 - Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.
 - Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
 - Cap the NMR tube securely.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Place the spinner into the magnet.
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to optimize its homogeneity, thereby improving spectral resolution.
 - Acquire the ^1H and ^{13}C NMR spectra using standard pulse sequences.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place a single drop of the ether alcohol onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
- Data Acquisition:
 - Place the salt plate assembly into the sample holder of the IR spectrometer.

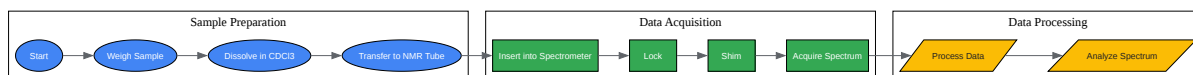
- Acquire a background spectrum of the empty sample compartment.
- Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm^{-1}).
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- Sample Introduction (for volatile liquids):
 - The ether alcohol sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
 - The sample is vaporized in a heated inlet.
- Ionization (Electron Ionization - EI):
 - The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
 - This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M^+) and fragment ions.
- Mass Analysis and Detection:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
 - The detector records the abundance of each ion, generating a mass spectrum.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for each spectroscopic technique.



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Caption: Workflow for NMR Spectroscopy.



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Caption: Workflow for IR Spectroscopy.



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Caption: Workflow for Mass Spectrometry.

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References

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